![molecular formula C19H12Cl2O2 B12791287 18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one CAS No. 13088-35-2](/img/structure/B12791287.png)
18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its pentacyclic framework, which includes multiple fused rings and a dichloromethylidene group. Its intricate structure makes it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.
准备方法
The synthesis of 18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one typically involves multiple steps, starting from simpler organic precursors. One common synthetic route involves the condensation of an oxiran imide derivative with an appropriate amine . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity.
化学反应分析
18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the dichloromethylidene group.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide, leading to the replacement of the dichloromethylidene group with other functional groups.
科学研究应用
18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, serving as an intermediate in various organic reactions.
Medicine: Researchers are exploring its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of viral infections and cancer.
Industry: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with key signaling pathways and cellular processes.
相似化合物的比较
When compared to other similar compounds, 18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one stands out due to its unique pentacyclic structure and the presence of the dichloromethylidene group. Similar compounds include:
属性
CAS 编号 |
13088-35-2 |
|---|---|
分子式 |
C19H12Cl2O2 |
分子量 |
343.2 g/mol |
IUPAC 名称 |
18-(dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one |
InChI |
InChI=1S/C19H12Cl2O2/c20-18(21)17-15-13-9-5-1-3-7-11(9)14(16(15)19(22)23-17)12-8-4-2-6-10(12)13/h1-8,13-16H |
InChI 键 |
YLUVPNMIHGZZMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=C(Cl)Cl)OC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



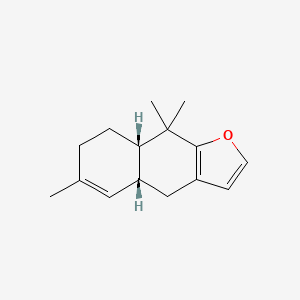
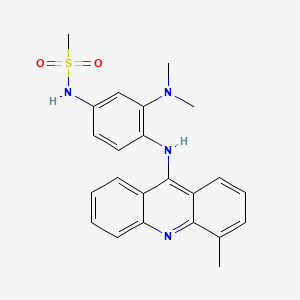


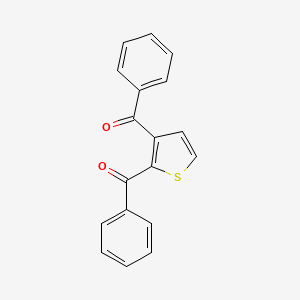

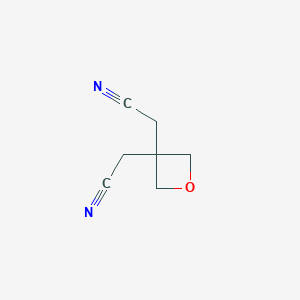
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)
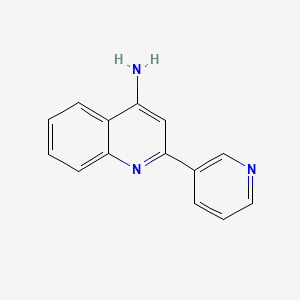
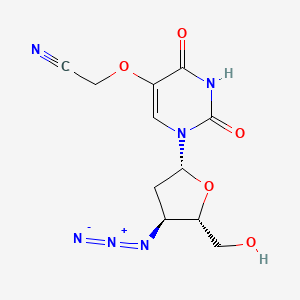
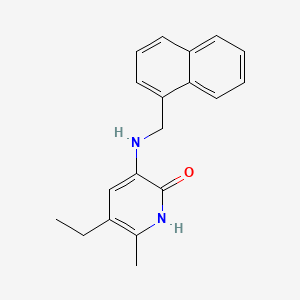
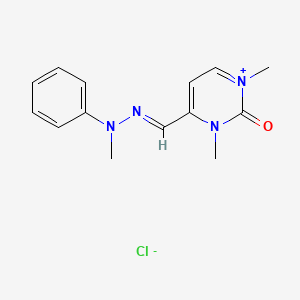
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791299.png)
